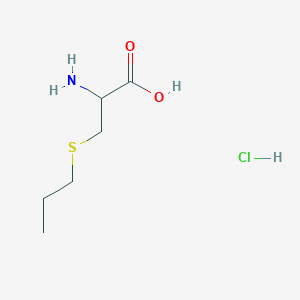

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride

Description

Historical Context and Discovery

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride is a sulfur-modified amino acid derivative first synthesized as part of efforts to study cysteine analogs. While the exact discovery date of this compound remains undocumented, its structural parent, S-propyl-L-cysteine (CAS 1115-93-1), was identified in the mid-20th century during investigations into Allium species metabolites. The hydrochloride salt form likely emerged later to improve solubility for biochemical studies. Early research on similar compounds, such as S-methyl- and S-allyl-cysteine derivatives, laid the groundwork for understanding its synthesis and reactivity. The compound’s development aligns with broader interest in organosulfur chemistry, particularly in modifying amino acids to probe enzyme specificity or metabolic pathways.

Nomenclature and Systematic Naming

The compound’s systematic name follows IUPAC conventions:

- Base compound : (2R)-2-amino-3-(propylsulfanyl)propanoic acid.

- Hydrochloride salt : (2R)-2-amino-3-(propylsulfanyl)propanoic acid hydrochloride.

Key Nomenclature Features:

| Component | Description |

|---|---|

| Amino group | Positioned at carbon 2 (2-amino) |

| Sulfanyl substituent | Propyl group attached via sulfur at carbon 3 (3-(propylsulfanyl)) |

| Carboxylic acid | Propanoic acid backbone (propanoic acid) |

| Salt form | Hydrochloride (addition of HCl to the amino group) |

Alternative names include S-propyl-L-cysteine hydrochloride and 3-(propylthio)-L-alanine hydrochloride, reflecting its relationship to cysteine. The L-configuration indicates the stereochemistry matches natural cysteine.

Relationship to Cysteine Derivatives

This compound belongs to the class of S-alkylated cysteine derivatives, where the thiol (-SH) group of cysteine is replaced with a propylsulfanyl (-S-CH₂CH₂CH₃) moiety. Key structural and functional comparisons:

| Feature | Cysteine | 2-Amino-3-(propylsulfanyl)propanoic Acid |

|---|---|---|

| Side chain | -SH | -S-CH₂CH₂CH₃ |

| Hydrophobicity | Polar | Increased hydrophobicity |

| Reactivity | Prone to oxidation/disulfide | Stable thioether linkage |

Such modifications alter solubility, metabolic stability, and interactions with enzymes. For example, S-alkylated cysteines resist oxidation, making them useful for studying thiol-dependent pathways without disulfide formation.

Biochemical Classification

This compound is classified as:

- Non-proteinogenic amino acid : Not incorporated into proteins during translation.

- Organosulfur compound : Contains a carbon-sulfur bond critical for biochemical interactions.

- Cysteine analog : Mimics cysteine’s structure but with altered reactivity.

Biochemical Roles (Theoretical):

- Enzyme inhibition : Potential to compete with cysteine in enzymatic active sites (e.g., cysteinyl-tRNA synthetase).

- Metabolic intermediates : May participate in transamination or sulfur-transfer pathways, akin to other S-alkyl cysteines.

- Biomarker precursor : Similar S-alkyl cysteines are urinary metabolites of environmental toxins.

Properties

IUPAC Name |

2-amino-3-propylsulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVXRLFIQQTMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396966-74-7 | |

| Record name | 2-amino-3-(propylsulfanyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiol Alkylation Approach

This method involves the alkylation of a thiol-containing amino acid derivative (e.g., cysteine or a protected cysteine ester) with a propyl halide to introduce the propylsulfanyl moiety.

- Starting material: 2-amino-3-mercaptopropanoic acid or its ester derivative.

- Alkylating agent: Propyl bromide or propyl iodide.

- Base: Mild base such as sodium bicarbonate or triethylamine to deprotonate thiol.

- Solvent: Polar aprotic solvents like DMF or DMSO.

- Temperature: Ambient to moderate heating (25–60°C).

- Workup: Acidification with hydrochloric acid to form the hydrochloride salt.

- Straightforward reaction.

- High regioselectivity for thiol alkylation.

- Moderate to good yields (typically 60–85%).

- Requires careful control to avoid over-alkylation or side reactions.

- Protection of amino and carboxyl groups may be necessary to avoid side reactions.

Azlactone Intermediate Method

Azlactones are cyclic intermediates formed from amino acid derivatives that facilitate substitution reactions on the alpha carbon.

- Formation of azlactone from a suitable precursor such as hippuric acid and an aldehyde.

- Nucleophilic substitution with propylthiol or related sulfur nucleophile.

- Hydrolysis and reduction steps to open the ring and yield the amino acid derivative.

- Acid treatment to form the hydrochloride salt.

Experimental details from related methods:

- Use of sodium acetate as a catalyst.

- Hydrolysis with aqueous sodium hydroxide.

- Reduction using Raney nickel alloy to avoid expensive catalysts.

- Use of concentrated hydrobromic acid or hydrochloric acid for hydrolysis and salt formation.

- Up to 90% overall yield for related substituted amino acids using this approach.

- Avoids use of toxic reagents like ozone or molybdenum chlorides.

Reduction of Oxime Intermediates

For heteroaryl or sulfur-containing amino acids, reduction of hydroxyimino derivatives is a viable route.

- Starting from 3-(heteroaryl)-2-(hydroxyimino)propanoic acids.

- Reduction with zinc dust and formic acid in the presence of catalytic iron dust at 60°C.

- This method avoids hydrogenolysis of sensitive groups.

- Yields range from 48% to 94% depending on substrate.

While this method is more common for heteroaryl derivatives, it can be adapted for sulfur-containing analogs.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Thiol Alkylation | Propyl halide, base, polar aprotic solvent | 60–85 | Simple, direct, regioselective | Requires protection, possible side reactions |

| Azlactone Intermediate | Hippuric acid, aldehyde, NaOAc, Raney Ni, HBr/HCl | Up to 90 | High yield, avoids toxic reagents, cost-effective | Multi-step, requires careful control |

| Reduction of Oxime | Zn dust, formic acid, Fe catalyst, 60°C | 48–94 | Mild conditions, preserves sensitive groups | Specific to oxime intermediates |

Research Findings and Notes

The azlactone method is notable for its efficiency and environmental advantages, eliminating the need for hazardous reagents like ozone and expensive noble metal catalysts. The use of Raney nickel alloy is a practical alternative for reduction steps, facilitating scale-up.

Thiol alkylation remains a widely used method due to its operational simplicity and the availability of reagents. However, it requires careful protection strategies to avoid side reactions involving the amino or carboxyl groups.

Reduction of hydroxyimino derivatives with zinc and formic acid is a selective method suitable for sensitive heteroaryl or sulfur-containing substrates, allowing retention of functional groups without dehalogenation or degradation.

The final hydrochloride salt formation is typically achieved by acidification with hydrochloric acid, which aids in purification and stabilization of the amino acid derivative.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of disulfides or sulfonic acids.

Reduction: Reduction reactions can produce the corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Pharmaceutical Development

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride has been investigated for its role as a potential therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Antioxidant Properties : Similar compounds have shown promising antioxidant activities, which are crucial for developing treatments against oxidative stress-related diseases. The compound's ability to scavenge free radicals can be explored in the context of cancer therapy and neuroprotection .

Neuropharmacology

Research indicates that derivatives of amino acids like 2-amino-3-(propylsulfanyl)propanoic acid could modulate neurotransmitter systems. This modulation may have implications for treating neurological disorders such as depression and anxiety.

- Mechanism of Action : Studies suggest that such compounds can influence the levels of neurotransmitters like serotonin and dopamine, potentially leading to mood enhancement and cognitive improvement .

Biochemical Research

The compound's unique structure allows it to serve as a building block in synthesizing more complex molecules. Its applications in biochemical assays can aid in understanding metabolic pathways and enzyme interactions.

- Enzyme Inhibition Studies : The compound may inhibit specific enzymes involved in metabolic processes, providing insights into metabolic disorders and potential therapeutic interventions .

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of various amino acid derivatives found that compounds similar to 2-amino-3-(propylsulfanyl)propanoic acid exhibited significant radical scavenging activity. The DPPH assay demonstrated that these compounds could reduce oxidative stress markers in cellular models, suggesting their potential use in formulating antioxidant supplements or pharmaceuticals aimed at reducing oxidative damage in diseases like cancer and Alzheimer's .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological effects, a derivative of the compound was tested for its ability to enhance cognitive function in animal models. The results indicated that treatment with the compound led to improvements in memory retention and learning capabilities, highlighting its potential as a therapeutic agent for cognitive impairments .

Mechanism of Action

The mechanism by which 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a precursor for the synthesis of other bioactive molecules, and its sulfhydryl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Data inferred from analogs.

Structural and Functional Analysis

- Alkyl Chain Length vs. Aromaticity :

The propylsulfanyl group in the target compound enhances lipophilicity compared to the methylsulfanyl-phenyl analog (), which contains an aromatic ring. This difference may improve membrane permeability in drug delivery but reduce aqueous solubility . - Sulfur Oxidation State :

Sulfonyl-containing analogs (e.g., methylsulfonyl-phenyl derivative in ) exhibit higher polarity and acidity due to the sulfonyl (–SO2–) group, contrasting with the less oxidized sulfanyl (–S–) group in the target compound. Sulfonyl derivatives are often used in enzyme inhibition due to their electron-withdrawing effects . - Polar Substituents : The 4-fluoro-3-hydroxyphenyl analog () demonstrates how electronegative groups (–F, –OH) increase solubility in polar solvents, making it suitable for central nervous system-targeting drugs .

Biological Activity

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride, also known as propylsulfanyl alanine, is an amino acid derivative that has garnered interest in various fields of biological research. Its structural properties suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₄ClNO₂S

- Molecular Weight : 199.7 g/mol

- CAS Number : 1396966-74-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes that are critical for cellular metabolism and signaling pathways. For instance, it may interfere with the activity of enzymes involved in oxidative stress responses, potentially offering protective effects against cellular damage.

- Antioxidant Activity : The presence of the propylsulfanyl group may enhance the compound's ability to scavenge reactive oxygen species (ROS), contributing to its antioxidant properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrate its efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 - 32 |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 8 - 16 |

| Escherichia coli | 32 - 64 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains of bacteria .

Neuroprotective Effects

Research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of neuroinflammation.

- Cell Culture Studies : In vitro studies have shown that treatment with this compound can reduce apoptosis in neuronal cell lines exposed to oxidative stress .

- Animal Models : Preliminary animal studies suggest improved cognitive function and reduced markers of inflammation in models of Alzheimer’s disease .

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties against a panel of drug-resistant bacteria found that the compound exhibited significant inhibitory effects, particularly against MRSA and VRE .

- Neuroprotection in Experimental Models : A recent investigation into its neuroprotective properties revealed that the compound could attenuate memory deficits and reduce neuroinflammatory markers in animal models subjected to chronic stress .

Q & A

How can researchers optimize the synthesis of 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthesis optimization involves strategic selection of starting materials (e.g., L-serine derivatives for the amino acid backbone) and reaction conditions. Key steps include:

- Nucleophilic Substitution: Introduce the propylsulfanyl group via reaction with propylthiol under controlled pH (6.5–7.5) to minimize side reactions .

- Oxidation/Reduction: Use hydrogen peroxide (H₂O₂) for disulfide bond prevention or sodium borohydride (NaBH₄) for intermediate stabilization .

- Purification: Employ recrystallization (ethanol/water solvent system) or reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to isolate high-purity product .

What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Basic Research Question

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy: ¹H NMR (D₂O, 400 MHz) to confirm propylsulfanyl proton signals (δ 1.6–1.8 ppm, triplet) and α-amino protons (δ 3.2 ppm). ¹³C NMR verifies carboxylate (δ 175 ppm) and sulfur-bound carbons .

- FT-IR: Detect functional groups (e.g., -COOH at 1700–1750 cm⁻¹, -NH₃⁺ at 2500–3000 cm⁻¹) .

- Mass Spectrometry: ESI-MS in positive ion mode for molecular ion ([M+H]⁺) and isotopic pattern matching .

How can researchers resolve discrepancies in bioactivity data when testing this compound in enzyme inhibition assays?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from compound stability or assay variability. Mitigation strategies include:

- Stability Testing: Pre-incubate the compound under assay conditions (pH 7.4, 37°C) and monitor degradation via LC-MS .

- Purity Validation: Use HPLC (≥98% purity) to exclude batch-to-batch variability .

- Stereochemical Confirmation: Employ chiral chromatography to rule out enantiomeric interference, as bioactivity may depend on the (S)-configuration .

What strategies are effective for modifying the propylsulfanyl group to enhance the compound's pharmacokinetic properties?

Advanced Research Question

Methodological Answer:

Structural modifications should balance solubility and metabolic stability:

- Bioisosteric Replacement: Substitute sulfur with sulfoxide (-SO-) or sulfone (-SO₂-) to improve polarity and reduce oxidation susceptibility .

- Alkyl Chain Variation: Test shorter (methyl) or branched (isopropyl) chains to optimize logP values (e.g., via shake-flask method) .

- Prodrug Design: Esterify the carboxylate group (e.g., ethyl ester) to enhance membrane permeability, with hydrolysis studies in simulated physiological fluids .

What are the critical parameters to consider when designing stability studies for this compound under various storage conditions?

Basic Research Question

Methodological Answer:

Critical factors include:

- Environmental Controls: Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (accelerated stability) .

- Analytical Monitoring: Track degradation using HPLC-UV (220 nm) and identify byproducts via LC-MS/MS .

- Light Sensitivity: Use amber vials to prevent photodegradation, validated by exposing aliquots to 5000 lux light .

How can computational chemistry be utilized to predict the interaction mechanisms between this compound and target enzymes?

Advanced Research Question

Methodological Answer:

Computational workflows include:

- Molecular Docking: Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cysteine proteases), focusing on sulfur-mediated hydrogen bonds .

- Molecular Dynamics (MD): Simulate ligand-protein interactions (GROMACS, 100 ns trajectory) to assess binding stability under physiological conditions .

- QSAR Modeling: Develop regression models correlating substituent properties (e.g., Hammett σ constants) with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.